2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid

Catalog No.
S13806369
CAS No.
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic ac...

Product Name

2-Methyl-2-(2-methyl-1,3-thiazol-5-YL)propanoic acid

IUPAC Name

2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-5-9-4-6(12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11)

InChI Key

UPJNCXVKMJEXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(C)(C)C(=O)O

2-Methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid is a chemical compound characterized by the molecular formula C7H9NO2SC_7H_9NO_2S and a molecular weight of approximately 171.22 g/mol. This compound features a propanoic acid backbone substituted with a thiazole group, specifically a 2-methyl-1,3-thiazole moiety at the second carbon position. The presence of both the carboxylic acid and the thiazole ring contributes to its unique chemical properties and potential biological activities.

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to produce amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Halogenation: The acidic hydrogen can be replaced by halogen atoms.

These reactions are facilitated by the functional groups present in the compound, allowing for further derivatization and modification.

Research indicates that 2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid exhibits significant biological activity. It has been studied for its potential as a plant growth regulator, showing positive effects on seed yield and oil content in crops such as rapeseed and St. John’s wort. Additionally, compounds with similar thiazole structures have demonstrated antimicrobial properties, suggesting that this compound may also possess antibacterial or antifungal activities.

The synthesis of 2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid can be achieved through several methods:

  • Condensation Reactions:
    • A common method involves the condensation of 2-methylthiazole with suitable acylating agents like chloroacetic acid in the presence of bases such as sodium carbonate or sodium acetate.
  • Refluxing Techniques:
    • The reaction mixture is typically refluxed in solvents like water or acetic acid to promote the formation of the desired product while ensuring that side reactions are minimized.
  • Catalytic Methods:
    • Employing catalysts such as glycine can enhance reaction efficiency and yield single isomer products.

The applications of 2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid are diverse:

  • Agriculture: Utilized as a growth regulator to enhance crop yields.
  • Pharmaceuticals: Potential development into antimicrobial agents due to its biological activity.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex organic molecules in chemical research.

Studies on interaction profiles indicate that 2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid may interact with various biological targets, particularly enzymes involved in metabolic pathways. Its thiazole structure is known to engage in hydrogen bonding and π-stacking interactions, which can influence its binding affinity and efficacy against microbial strains.

Several compounds share structural similarities with 2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acidC10H10N2O2SC_{10}H_{10}N_2O_2SExhibits growth-regulating properties; shows antibacterial activity
5-Thiazoleacetic acidC5H5NO2SC_5H_5NO_2SKnown for its antimicrobial properties; simpler structure
Propionic acidC3H6O2C_3H_6O_2A common carboxylic acid; serves as a food preservative

Uniqueness

The uniqueness of 2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid lies in its specific combination of a propanoic acid structure with a thiazole substituent. This configuration enhances its potential biological activities compared to simpler compounds like propionic acid or thiazole derivatives without carboxylic functionality.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.05104977 g/mol

Monoisotopic Mass

185.05104977 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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